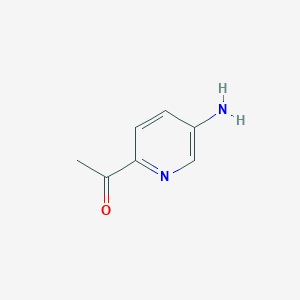

1-(5-Aminopyridin-2-YL)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-aminopyridin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSDJXUPLQYFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50965791 | |

| Record name | 1-(5-Aminopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51460-32-3 | |

| Record name | 1-(5-Aminopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50965791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-aminopyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(5-Aminopyridin-2-YL)ethanone chemical structure and properties

An In-Depth Technical Guide to 1-(5-Aminopyridin-2-yl)ethanone: A Key Heterocyclic Building Block for Drug Discovery

Introduction: The Strategic Value of the Aminopyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, foundational to numerous blockbuster pharmaceuticals. When functionalized with an amino group, its utility is magnified, creating the aminopyridine core—a structure renowned for its ability to engage with a multitude of biological targets through hydrogen bonding, metal chelation, and aromatic interactions.[1][2] this compound, a molecule integrating this critical aminopyridine moiety with a reactive acetyl group, represents a particularly valuable and versatile building block for synthetic chemists. Its strategic placement of functional groups—a nucleophilic amine, an electrophilic ketone, and a modifiable aromatic system—offers multiple handles for derivatization, enabling the efficient construction of complex molecular architectures and diverse compound libraries.[3][4] This guide provides an in-depth analysis of its chemical properties, a robust synthetic protocol, and its vast potential in the development of next-generation therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This compound is a well-defined chemical entity with the key identifiers and properties summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 51460-32-3 | [5] |

| Molecular Formula | C₇H₈N₂O | [5] |

| Molecular Weight | 136.15 g/mol | [5] |

| Canonical SMILES | CC(=O)C1=NC=C(C=C1)N | [5] |

| InChI Key | YUSDJXUPLQYFJW-UHFFFAOYSA-N | [5] |

| Appearance | Predicted to be a white to brown crystalline solid | [6] |

| Melting Point | Not experimentally reported; precursor 5-amino-2-pyridinecarbonitrile melts at 148-152 °C | [6] |

| pKa (Predicted) | 3.93 ± 0.10 | [5] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

Synthesis: A Validated Protocol for Drug Discovery Scaffolds

The synthesis of this compound can be reliably achieved from the commercially available precursor, 5-amino-2-cyanopyridine, via a Grignard reaction. This classic organometallic addition provides a direct and efficient route to the desired ketone.

Proposed Synthetic Protocol

This protocol is based on established methodologies for the reaction of Grignard reagents with cyanopyridine derivatives.[7]

Reaction Scheme: 5-Amino-2-cyanopyridine + CH₃MgBr → this compound

Step-by-Step Methodology:

-

Vessel Preparation: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Precursor Dissolution: Dissolve 5-amino-2-cyanopyridine (1.2 g, 10 mmol) in the anhydrous THF.[6][8]

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is critical to prevent side reactions and ensure selectivity.

-

Grignard Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 3.0 M solution in diethyl ether, 4.0 mL, 12 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Reaction Progression: Stir the mixture at -78 °C for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 Ethyl Acetate:Hexane.

-

Aqueous Work-up (Quenching): Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 20 mL) at -78 °C. This step hydrolyzes the intermediate imine-magnesium salt to the ketone.

-

Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Experimental Workflow Diagram

Caption: Grignard synthesis of this compound.

Spectroscopic and Analytical Characterization (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show distinct signals for each proton.

-

δ 8.0-8.2 ppm (d, 1H): Proton at C4, ortho to the amino group, showing doublet coupling.

-

δ 7.8-8.0 ppm (d, 1H): Proton at C6, adjacent to the acetyl group, showing doublet coupling.

-

δ 7.0-7.2 ppm (dd, 1H): Proton at C3, showing doublet of doublets coupling from C4 and C6 protons.

-

δ 5.5-6.0 ppm (s, broad, 2H): Protons of the primary amine (-NH₂), often broad and exchangeable with D₂O.

-

δ 2.5-2.6 ppm (s, 3H): Protons of the methyl ketone (-COCH₃), appearing as a sharp singlet.[7][9]

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~198 ppm: Carbonyl carbon (C=O) of the ketone.

-

δ ~150-160 ppm: Aromatic carbons attached to nitrogen (C2 and C5).

-

δ ~110-140 ppm: Remaining aromatic carbons (C3, C4, C6).

-

δ ~26 ppm: Methyl carbon (-COCH₃).

-

-

Infrared (IR) Spectroscopy (ATR):

-

3300-3500 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.

-

~1680 cm⁻¹: Strong C=O stretching of the aryl ketone.

-

1580-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]⁺: 137.07, corresponding to the protonated molecular ion.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The amino group serves as a potent nucleophile for acylation, alkylation, or condensation reactions, while the ketone's carbonyl carbon is an electrophilic site for additions and condensations.[10] This dual reactivity makes it an ideal starting point for building diverse heterocyclic systems.

Key Reaction Pathways:

-

Amine Derivatization: The amino group can be readily acylated to form amides, reacted with isocyanates to form ureas, or used in reductive amination.

-

Ketone Condensation: The ketone can undergo condensation with hydrazines to form hydrazones, which can be cyclized into pyrazoles. Reaction with hydroxylamine yields oximes.

-

Alpha-Methyl Reactivity: The methyl protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, enabling aldol condensations and the synthesis of chalcone-like structures.

-

Ring Nitrogen: The pyridine nitrogen can be quaternized or oxidized, further diversifying its chemical space.

Synthetic Utility Diagram

Caption: Diverse synthetic pathways from the core scaffold.

Applications in Medicinal Chemistry

The aminopyridine scaffold is a cornerstone of modern drug design. Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3] The ability of the aminopyridine nitrogen to act as a hydrogen bond acceptor is crucial for its interaction with various enzymes and receptors.[2] this compound serves as an intermediate in the synthesis of compounds targeting critical disease pathways, such as kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and enzyme inhibitors. Its low molecular weight and functional group density make it an ideal starting point for fragment-based drug discovery and lead optimization campaigns.[3]

Safe Handling and Storage

Proper handling and storage are essential to maintain the integrity of this reagent.

-

Storage: Keep in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at room temperature.[5]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and accessible synthesis make it an indispensable building block for researchers and scientists. By leveraging its versatile functional groups, the scientific community can continue to explore new chemical space and develop novel molecules with significant therapeutic potential.

References

- 1. rsc.org [rsc.org]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Page loading... [guidechem.com]

- 6. 5-Amino-2-pyridinecarbonitrile, 96% (55338-73-3) - 5-Amino-2-pyridinecarbonitrile, 96% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 7. 1-(5-bromopyrimidin-2-yl)ethanone CAS#: 1189169-37-6 [m.chemicalbook.com]

- 8. 5-Amino-2-cyano-pyridine [oakwoodchemical.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1-(5-Aminopyridin-2-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic route to 1-(5-aminopyridin-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 1-(5-nitropyridin-2-yl)ethanone, followed by its reduction to the target aminopyridine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only detailed experimental protocols but also insights into the underlying chemical principles and strategic considerations for successful synthesis. The methodologies described herein are designed to be self-validating, with a strong emphasis on scientific integrity, supported by authoritative references.

Introduction

This compound is a key synthetic intermediate whose structural motif is present in a variety of biologically active compounds. The presence of a reactive acetyl group and a nucleophilic amino group on the pyridine scaffold makes it a versatile precursor for the synthesis of more complex heterocyclic systems. Its derivatives have shown promise in various therapeutic areas, underscoring the importance of efficient and scalable synthetic access to this compound. This guide details a reliable two-step synthesis, focusing on modern and well-established chemical transformations to ensure high yields and purity.

Synthetic Strategy Overview

The synthesis of this compound is approached in a two-stage process. The first stage involves the introduction of an acetyl group at the 2-position of a suitable 5-nitropyridine precursor. The second stage is the selective reduction of the nitro group to the desired amine. This retrosynthetic approach is illustrated below.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of 1-(5-Nitropyridin-2-yl)ethanone via Stille Coupling

The introduction of an acetyl group onto the electron-deficient 5-nitropyridine ring can be challenging via traditional methods like Friedel-Crafts acylation. A more contemporary and reliable approach is the palladium-catalyzed Stille cross-coupling reaction.[1][2] This method offers high functional group tolerance and proceeds under relatively mild conditions. The strategy involves the coupling of 2-bromo-5-nitropyridine with an acetyl group equivalent, such as tributyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis of the resulting vinyl ether to unveil the ketone.

Causality Behind Experimental Choices

-

Choice of Coupling Partners: 2-Bromo-5-nitropyridine is a commercially available and activated substrate for palladium-catalyzed cross-coupling reactions. Tributyl(1-ethoxyvinyl)tin is chosen as the acetyl group synthon because it is a stable, easily handled organotin reagent that readily undergoes transmetalation. The ethoxyvinyl group serves as a masked acetyl group, which can be easily deprotected under acidic conditions.

-

Catalyst and Ligand Selection: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is a robust and commonly used catalyst for Stille couplings. The triphenylphosphine ligands stabilize the palladium(0) species and facilitate the catalytic cycle.

-

Solvent and Temperature: Anhydrous toluene is a suitable solvent for Stille reactions as it is non-polar and has a relatively high boiling point, allowing for reactions to be conducted at elevated temperatures to ensure a reasonable reaction rate. A reaction temperature of 100 °C is a good starting point to promote the catalytic cycle without causing significant decomposition of the starting materials or product.

Experimental Protocol: Synthesis of 1-(5-Nitropyridin-2-yl)ethanone

Caption: Experimental workflow for the synthesis of 1-(5-Nitropyridin-2-yl)ethanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |

| 2-Bromo-5-nitropyridine | 202.99 | 1.0 g | 4.93 | 1.0 |

| Tributyl(1-ethoxyvinyl)tin | 377.12 | 2.23 g | 5.91 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 285 mg | 0.246 | 0.05 |

| Anhydrous Toluene | - | 20 mL | - | - |

| 2 M Hydrochloric Acid | - | 10 mL | - | - |

| Saturated NaHCO₃ solution | - | 20 mL | - | - |

| Brine | - | 20 mL | - | - |

| Anhydrous MgSO₄ | - | - | - | - |

| Ethyl Acetate | - | - | - | - |

| Hexanes | - | - | - | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-bromo-5-nitropyridine (1.0 g, 4.93 mmol), tributyl(1-ethoxyvinyl)tin (2.23 g, 5.91 mmol), and tetrakis(triphenylphosphine)palladium(0) (285 mg, 0.246 mmol).

-

Add anhydrous toluene (20 mL) via syringe.

-

Degas the reaction mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 2 M hydrochloric acid (10 mL) and stir vigorously for 1 hour to effect hydrolysis of the vinyl ether.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10-30% ethyl acetate in hexanes) to afford 1-(5-nitropyridin-2-yl)ethanone as a solid.

Part 2: Synthesis of this compound via Catalytic Hydrogenation

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose, often providing high yields and avoiding the use of stoichiometric metal reductants.[3] Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes.

Causality Behind Experimental Choices

-

Choice of Reducing Agent and Catalyst: Hydrogen gas is the ultimate clean reducing agent, with water as the only byproduct. 10% Palladium on carbon is a highly active and reusable heterogeneous catalyst for the reduction of nitro groups. Its activity allows the reaction to proceed under relatively mild conditions.

-

Solvent: Ethanol is an excellent solvent for catalytic hydrogenation as it is polar enough to dissolve the substrate and is relatively inert under the reaction conditions. Protic solvents like ethanol can also facilitate the reaction by acting as a proton source.

-

Reaction Conditions: Atmospheric pressure of hydrogen is often sufficient for the reduction of nitro groups, making the experimental setup simpler and safer than high-pressure hydrogenations. Room temperature is typically adequate for this transformation with an active catalyst.

Experimental Protocol: Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(5-Nitropyridin-2-yl)ethanone | 166.13 | 500 mg | 3.01 |

| 10% Palladium on Carbon (Pd/C) | - | 50 mg | (10 wt%) |

| Ethanol | - | 25 mL | - |

| Hydrogen Gas | 2.02 | Balloon | - |

| Celite® | - | - | - |

Procedure:

-

To a two-neck round-bottom flask equipped with a magnetic stir bar, add 1-(5-nitropyridin-2-yl)ethanone (500 mg, 3.01 mmol) and ethanol (25 mL).

-

Carefully add 10% Pd/C (50 mg, 10 wt%) to the solution. Caution: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents. Handle in a well-ventilated fume hood and avoid ignition sources.

-

Seal the flask with a septum and a three-way stopcock.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

-

Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (balloon pressure).

-

Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

-

Upon completion, carefully vent the excess hydrogen in a fume hood.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure solid.

Characterization of this compound

The successful synthesis of the target compound must be confirmed by rigorous analytical characterization.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 51460-32-3[4] |

| Appearance | Off-white to yellow solid |

Spectroscopic Data (Predicted):

While a definitive, citable source for the NMR spectra of this compound was not located during the literature survey for this guide, the expected chemical shifts can be reliably predicted based on the analysis of structurally similar aminopyridine derivatives.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

~8.05 (d, J ≈ 2.5 Hz, 1H): Proton at C6 of the pyridine ring.

-

~7.55 (d, J ≈ 8.5 Hz, 1H): Proton at C3 of the pyridine ring.

-

~6.90 (dd, J ≈ 8.5, 2.5 Hz, 1H): Proton at C4 of the pyridine ring.

-

~5.80 (s, 2H): Protons of the amino group (-NH₂).

-

~2.50 (s, 3H): Protons of the acetyl methyl group (-COCH₃).

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

~198.0: Carbonyl carbon of the acetyl group.

-

~152.0: Carbon C5 of the pyridine ring (attached to the amino group).

-

~148.0: Carbon C2 of the pyridine ring (attached to the acetyl group).

-

~135.0: Carbon C6 of the pyridine ring.

-

~120.0: Carbon C4 of the pyridine ring.

-

~118.0: Carbon C3 of the pyridine ring.

-

~26.0: Methyl carbon of the acetyl group.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3400-3200: N-H stretching vibrations of the primary amine.

-

~1680: C=O stretching vibration of the ketone.

-

~1600, 1580: C=C and C=N stretching vibrations of the pyridine ring.

-

-

Mass Spectrometry (MS):

-

ESI-MS (m/z): [M+H]⁺ calculated for C₇H₉N₂O⁺: 137.0715; found: 137.071x.

-

Conclusion

This technical guide has outlined a comprehensive and reliable two-step synthesis for this compound. The described protocols, based on a Stille cross-coupling reaction and subsequent catalytic hydrogenation, represent a modern and efficient approach to this valuable synthetic intermediate. By providing detailed experimental procedures and the rationale behind the chosen methodologies, this guide aims to empower researchers and scientists in their synthetic endeavors. The emphasis on self-validating protocols and authoritative grounding ensures that the described synthesis is both reproducible and scientifically sound, facilitating the advancement of research and development in medicinal chemistry and related fields.

References

An In-depth Technical Guide to 1-(5-Aminopyridin-2-YL)ethanone (CAS: 51460-32-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 1-(5-Aminopyridin-2-YL)ethanone in Modern Medicinal Chemistry

This compound, a substituted aminopyridine, has emerged as a pivotal building block in the landscape of drug discovery and organic synthesis. The aminopyridine scaffold itself is a privileged structure in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets due to its unique electronic properties and hydrogen bonding capabilities.[1] The strategic placement of an amino group at the 5-position and an acetyl group at the 2-position of the pyridine ring provides two distinct points for chemical modification, making it a versatile intermediate for the synthesis of complex heterocyclic compounds.[2] These derivatives have shown significant potential in the development of novel therapeutics, including anticancer, anti-inflammatory, and antibacterial agents.[3] This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis, analysis, and applications, offering field-proven insights for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51460-32-3 | [4] |

| Molecular Formula | C7H8N2O | [4] |

| Molecular Weight | 136.154 g/mol | [4] |

| Appearance | White to pale reddish-yellow crystal/powder | [5] |

| Melting Point | 133 °C | [5] |

| Boiling Point | 225 °C at 0.1 kPa | [5] |

| pKa | 3.93 ± 0.10 (Predicted) | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule, confirming the substitution pattern on the pyridine ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is used to identify all the unique carbon atoms within the molecule, complementing the information from the ¹H NMR.

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) of the acetyl group and the N-H bonds of the amino group.

Part 2: Synthesis and Mechanistic Insights

Several synthetic routes to this compound have been reported, each with its own advantages and considerations. A common and efficient approach involves the acetylation of an aminopyridine precursor.

Illustrative Synthesis Workflow

A prevalent synthetic strategy starts from 2-aminopyridine. This multi-step process involves nitration, acetylation, reduction, and subsequent functional group manipulations.[7]

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis from 2-Amino-5-acetylpyridine

An alternative and more direct approach utilizes commercially available 2-aminopyridine as the starting material for acylation.[8]

Objective: To synthesize this compound via acylation of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Acetyl chloride or Acetic anhydride

-

Pyridine or Triethylamine (catalyst)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-aminopyridine in the chosen anhydrous solvent.

-

Catalyst Addition: Add a catalytic amount of pyridine or triethylamine to the solution. The base scavenges the HCl generated during the reaction when using acetyl chloride.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add acetyl chloride or acetic anhydride dropwise via the dropping funnel. Causality: Slow addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a specified time (typically a few hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual aqueous impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Part 3: Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.[1][3]

As a Key Intermediate in Heterocyclic Synthesis

The amino and acetyl groups of this compound serve as versatile handles for further chemical transformations. The amino group can undergo nucleophilic substitution, diazotization, or act as a directing group in electrophilic aromatic substitution. The acetyl group's carbonyl carbon is electrophilic and its alpha-protons are acidic, allowing for a variety of condensation and substitution reactions. These reactions enable the construction of more complex heterocyclic systems, which are prevalent in many drug molecules.[8]

Role in the Development of Kinase and HDAC Inhibitors

Recent research has highlighted the use of aminopyridine-based compounds as potent inhibitors of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), both of which are critical targets in cancer therapy.[9] The aminopyridine core can be elaborated to interact with the ATP-binding pocket of kinases or the active site of HDACs.

Illustrative Signaling Pathway

The following diagram illustrates the general principle of how a derivative of this compound could function as a kinase inhibitor, a common application of this scaffold.

Caption: Mechanism of kinase inhibition by an aminopyridine-based drug candidate.

Part 4: Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound.

Table 2: GHS Hazard and Precautionary Statements

| Category | Information | Source |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [5] |

| Precautionary Statements | P264: Wash hands and face thoroughly after handling.P280: Wear protective gloves, eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][10] |

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10][11]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][10]

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents and acids.[4][11]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its versatile chemical nature, stemming from the strategically positioned amino and acetyl functional groups, allows for its use as a key intermediate in the synthesis of a wide range of complex heterocyclic molecules. The aminopyridine core is a well-established pharmacophore, and derivatives of this compound continue to show promise in the development of novel therapeutics. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for harnessing its full potential in advancing medicinal chemistry and drug discovery.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino-5-Acetylpyridine | 19828-20-7 [amp.chemicalbook.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

Physical and chemical properties of 1-(5-Aminopyridin-2-YL)ethanone

An In-Depth Technical Guide to 1-(5-Aminopyridin-2-yl)ethanone for Advanced Research and Development

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of this compound (also known as 2-Amino-5-acetylpyridine). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural characteristics, spectroscopic signature, chemical reactivity, synthesis protocols, and safety considerations. By synthesizing data from established chemical literature and safety data sheets, this guide serves as an essential resource for leveraging this versatile building block in the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs).

Introduction and Strategic Importance

This compound is a bifunctional aromatic heterocycle of significant interest in the field of organic synthesis and medicinal chemistry. Its structure incorporates a 2-aminopyridine scaffold, a privileged pharmacophore found in numerous biologically active molecules and approved drugs.[1][2] The presence of both a nucleophilic amino group and an electrophilic acetyl group provides dual reactivity, making it a valuable intermediate for constructing more complex molecular architectures.[3] Understanding the nuanced properties of this compound is paramount for its effective application in drug discovery programs, where it can serve as a key starting material for developing agents with potential antibacterial, anti-inflammatory, or anti-tumor activities.[3][4]

Molecular Structure and Identification

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and structure. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Amino-5-acetylpyridine, 5-Acetyl-2-aminopyridine, 1-(6-Aminopyridin-3-yl)ethanone | [6] |

| CAS Number | 51460-32-3 | [5] |

| Molecular Formula | C₇H₈N₂O | [5] |

| Molecular Weight | 136.15 g/mol | [5] |

| Canonical SMILES | CC(=O)C1=NC=C(C=C1)N | [5] |

| InChI | InChI=1S/C7H8N2O/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,8H2,1H3 | [5] |

| InChIKey | YUSDJXUPLQYFJW-UHFFFAOYSA-N | [5] |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| Appearance | White to pale reddish-yellow crystal or powder | [7] |

| Melting Point | 133 °C | [7] |

| Boiling Point | 225 °C at 0.1 kPa | [7] |

| pKa | 3.93 ± 0.10 (Predicted) | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature | [5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral data provides a unique fingerprint for the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The three protons of the acetyl group (CH₃) would appear as a sharp singlet, typically downfield due to the deshielding effect of the adjacent carbonyl group. The protons on the pyridine ring will appear as multiplets in the aromatic region, with their specific chemical shifts and coupling patterns determined by their positions relative to the amino and acetyl substituents. The two protons of the amino group (NH₂) will likely appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The carbonyl carbon of the acetyl group will be the most downfield signal (typically >190 ppm). The methyl carbon will be the most upfield signal. The remaining five signals will correspond to the carbons of the pyridine ring, with their chemical shifts influenced by the attached functional groups.

-

IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present. A strong absorption band is expected around 1680-1715 cm⁻¹, characteristic of the C=O (carbonyl) stretching vibration of the ketone.[8] The N-H stretching vibrations of the primary amine will appear as one or two bands in the 3200-3500 cm⁻¹ region. C-H stretches from the aromatic ring and the methyl group will appear just below and just above 3000 cm⁻¹, respectively.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (136.15).

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the distinct reactivity of its functional groups. The interplay between the electron-donating amino group and the electron-withdrawing acetyl group governs the overall reactivity of the pyridine core.

-

Amino Group Reactivity: The primary amino group at the C5 position is a potent nucleophile and a site for various chemical transformations. It readily participates in acylation, alkylation, and condensation reactions.[3] This functionality is crucial for building larger molecular scaffolds, for instance, in the synthesis of N-(pyridin-2-yl)amides.[9]

-

Acetyl Group Reactivity: The acetyl group at the C2 position features an electrophilic carbonyl carbon and weakly acidic α-protons. The carbonyl carbon is susceptible to nucleophilic attack, allowing for reactions like reductions to form alcohols or additions of Grignard reagents to extend the carbon chain.[3]

-

Pyridine Ring Reactivity: The pyridine ring itself is aromatic and relatively stable. The combined electronic effects of the substituents make the ring susceptible to specific electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization.

-

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen of the carbonyl group can act as coordination sites for metal ions, enabling the formation of metal-organic frameworks (MOFs) or other complex structures.[3]

Caption: Key reactive sites of this compound.

Synthesis Methodologies

Several synthetic routes to this compound have been reported. A common and effective method involves the amination of a halogenated precursor, which leverages nucleophilic aromatic substitution.

Protocol: Synthesis via Amination of 1-(6-chloropyridin-3-yl)ethanone

This protocol is adapted from a procedure described in Bioorganic and Medicinal Chemistry Letters.[6] The causality behind this choice is the high-yielding conversion of a commercially available starting material into the desired product under controlled, high-pressure conditions.

-

Reactor Charging: To a high-pressure autoclave reactor, add 1-(6-chloropyridin-3-yl)ethanone (e.g., 40 g, 257.10 mmol).

-

Solvent/Reagent Addition: Add a saturated aqueous ammonia solution (e.g., 750 mL). The large excess of ammonia serves as both the nucleophile and the solvent, driving the reaction to completion.

-

Reaction Conditions: Seal the autoclave and heat the reaction mixture to 130°C. Maintain this temperature with vigorous stirring for 10 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and vent any excess pressure. Concentrate the mixture under reduced pressure to remove the excess ammonia and water.

-

Purification: The resulting residue is purified by silica gel column chromatography. A typical eluent system is a gradient of dichloromethane/methanol (e.g., starting at 50:1). The choice of a polar solvent system is necessary to elute the relatively polar product from the silica gel.

-

Product Characterization: Collect the fractions containing the product and concentrate under reduced pressure to yield this compound as a solid. Confirm identity and purity using techniques like NMR and HPLC.

Caption: Workflow for the synthesis of this compound.

Safety and Handling

As with any chemical reagent, proper handling and storage are crucial for ensuring laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification: May cause skin and eye irritation.[7] Some related aminopyridine compounds are classified as toxic if swallowed or in contact with skin.

-

Precautionary Statements:

-

First Aid Measures:

-

Storage Conditions: Store in a tightly closed container in a refrigerator or at room temperature in a dry, dark, and well-ventilated place.[5][7]

Standard Experimental Protocols

The following protocols provide step-by-step methodologies for the characterization and analysis of this compound. These protocols are designed to be self-validating by including system suitability and control checks.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

-

Objective: To determine the purity of a synthesized or procured batch of this compound.

-

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Causality: TFA is used as an ion-pairing agent to improve peak shape for the basic amine functionality.

-

-

Sample Preparation: Prepare a stock solution of the compound in a 50:50 mixture of Mobile Phase A and B at a concentration of 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

-

System Suitability: Before sample analysis, inject a standard of known purity to verify retention time, peak shape, and detector response.

-

Protocol 2: Structural Confirmation by NMR Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Add ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Causality: DMSO-d₆ is often preferred as it is an excellent solvent for many polar organic molecules and ensures that the amine protons (NH₂) are observable, as they exchange less rapidly than in protic solvents or with trace water in CDCl₃.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations.

-

-

Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks to the corresponding protons and carbons in the molecular structure. Compare the observed chemical shifts and coupling constants to expected values and literature data to validate the structure.

-

References

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Amino-5-Acetylpyridine | 19828-20-7 [amp.chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Chemodivergent synthesis of N -(pyridin-2-yl)amides and 3-bromoimidazo[1,2- a ]pyridines from α-bromoketones and 2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06724H [pubs.rsc.org]

- 10. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Reactivity of the Amino Group in 1-(5-Aminopyridin-2-YL)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the reactivity of the amino group in 1-(5-aminopyridin-2-yl)ethanone, a versatile building block in medicinal chemistry and materials science. We will delve into the electronic effects governing its reactivity and explore key synthetic transformations with detailed, field-proven protocols.

Core Concepts: Understanding the Reactivity Profile

The reactivity of the amino group in this compound is intricately governed by the electronic interplay between the pyridine ring and the acetyl substituent. The pyridine ring, being an electron-withdrawing heterocycle, generally decreases the nucleophilicity of the amino group compared to aniline. However, the position of the amino group at the 5-position and the acetyl group at the 2-position introduces a more nuanced electronic landscape.

The nitrogen atom of the pyridine ring exerts a -I (inductive) and -M (mesomeric) effect, pulling electron density from the ring. The acetyl group, also an electron-withdrawing group, further deactivates the ring, particularly at the ortho and para positions relative to it. The amino group at the 5-position is meta to the acetyl group, thus its deactivation by the acetyl group is primarily through the inductive effect. This electronic environment renders the amino group less nucleophilic than in aminopyridines lacking an acetyl group, but still sufficiently reactive for a range of important chemical transformations. The predicted pKa of this compound is approximately 3.93±0.10.[1]

Diagram 1: Electronic Effects

References

Potential biological activity of 1-(5-Aminopyridin-2-YL)ethanone

An In-Depth Technical Guide to the Potential Biological Activity of 1-(5-Aminopyridin-2-YL)ethanone

Abstract

The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] This guide focuses on a specific derivative, this compound (CAS No. 51460-32-3), a molecule of significant interest yet underexplored biological potential. Leveraging the known activities of the broader aminopyridine class, this document provides a comprehensive framework for investigating its potential as an anticancer, antimicrobial, and enzyme inhibitory agent. We will delineate the scientific rationale for pursuing these activities, propose robust, self-validating experimental workflows, and provide detailed protocols for researchers in drug discovery and development. The narrative is grounded in established scientific principles, supported by authoritative references, and designed to serve as a practical guide for unlocking the therapeutic promise of this compound.

Introduction: The Aminopyridine Scaffold and the Case for this compound

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyridine ring being a particularly important pharmacophore.[1] Its derivatives, especially aminopyridines, interact with a diverse range of enzymes and receptors, leading to a vast spectrum of biological effects.[1] These compounds have been successfully developed into drugs for conditions ranging from multiple sclerosis to various cancers, primarily by modulating the activity of ion channels and kinases.[1]

This compound is a small molecule featuring the core 2-aminopyridine structure, functionalized with an acetyl group. This specific arrangement of functional groups—a hydrogen bond donor (amino group), hydrogen bond acceptors (pyridine nitrogen and carbonyl oxygen), and a methyl group—provides a rich chemical landscape for potential interactions with biological macromolecules. While direct studies on this compound are scarce, the extensive research on related analogs provides a strong rationale for its systematic investigation. This guide outlines a multi-pronged strategy, beginning with computational predictions and progressing through targeted in vitro assays to explore its therapeutic potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 51460-32-3 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.154 g/mol | [2] |

| Topological Polar Surface Area | 56 Ų | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| pKa (Predicted) | 3.93 ± 0.10 | [2] |

In Silico Profiling: A Predictive Starting Point

Before committing to resource-intensive wet-lab experiments, in silico analysis serves as an invaluable first step to predict a compound's pharmacokinetic profile and potential biological activities.[3][4] Tools like SwissADME and PASS (Prediction of Activity Spectra for Substances) can forecast a molecule's drug-likeness and its likely therapeutic targets based on its structure.[3]

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

A predictive ADMET profile for this compound suggests its potential as an orally bioavailable drug candidate. These computational models analyze physicochemical properties to estimate how the compound will behave in the body.

Table 2: Predicted ADMET Properties and Drug-Likeness

| Parameter | Predicted Value | Implication |

| Gastrointestinal Absorption | High | Good potential for oral administration. |

| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity. |

| CYP450 Inhibition | Inhibitor of CYP1A2, CYP2C9 | Potential for drug-drug interactions. |

| Lipinski's Rule of Five | 0 Violations | Favorable drug-like properties. |

| Bioavailability Score | 0.55 | Indicates a high probability of good oral bioavailability. |

Note: These values are hypothetical, based on typical predictions for similar small molecules, and must be validated experimentally.

In Silico Screening Workflow

The computational workflow is designed to efficiently filter and prioritize compounds for further study. It begins with structural analysis and progresses through pharmacokinetic and activity predictions.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Page loading... [guidechem.com]

- 3. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors | MDPI [mdpi.com]

- 4. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(5-Aminopyridin-2-YL)ethanone Derivatives and Analogues: Synthesis, Biological Evaluation, and Therapeutic Potential

This guide provides a comprehensive technical overview of the synthesis, characterization, and biological applications of derivatives stemming from the 1-(5-aminopyridin-2-yl)ethanone core. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the causal relationships behind synthetic strategies, the rationale for biological evaluation, and the therapeutic promise of this versatile scaffold, particularly in the realm of kinase inhibition for oncology.

Introduction: The Strategic Value of the Aminopyridine Scaffold

The aminopyridine moiety is a privileged structure in medicinal chemistry, recognized for its ability to form key interactions with a multitude of biological targets.[1] Specifically, the 2-aminopyridine motif is a cornerstone in the design of kinase inhibitors, where the pyridine nitrogen and the exocyclic amino group can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[2] The this compound scaffold combines this potent pharmacophore with a reactive acetyl group, providing a versatile anchor for chemical elaboration and the development of targeted therapeutic agents.

This guide focuses on a robust and highly adaptable synthetic pathway commencing with this compound. We will explore its conversion into chalcone intermediates and their subsequent cyclization to form a library of pyrimidine derivatives. This strategy is not only efficient but also allows for systematic structural modifications, enabling a thorough investigation of structure-activity relationships (SAR).

Synthesis and Characterization of Key Derivatives

A cornerstone of drug discovery is the ability to generate a diverse yet related set of compounds for biological screening. The synthetic route detailed below leverages the this compound core to first create chalcone intermediates, which are then used to build more complex heterocyclic systems like pyrimidines.[3]

Step 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable and high-yielding reaction for forming α,β-unsaturated ketones (chalcones) from an aromatic ketone and an aromatic aldehyde.[4] This reaction is particularly well-suited for our core molecule, where the acetyl group's α-hydrogens are readily deprotonated under basic conditions to form an enolate, which then attacks the electrophilic carbonyl carbon of a selected aromatic aldehyde.

The choice of aromatic aldehyde is a critical diversification point. By varying the substituents on the aldehyde, we can systematically probe the effects of electronics and sterics on the biological activity of the final products.

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired substituted aromatic aldehyde in ethanol (approx. 10-15 mL per gram of ethanone).

-

Reaction Initiation: While stirring at room temperature, add a 40% aqueous solution of potassium hydroxide (KOH) dropwise until the solution becomes turbid. This indicates the formation of the enolate and the initiation of the condensation reaction.[5]

-

Reaction Progression: Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess KOH. The precipitated solid is the crude chalcone.

-

Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the solid from ethanol to obtain the purified chalcone derivative.

-

Characterization: Confirm the structure and purity of the synthesized chalcones using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. Characteristic signals include the presence of the α,β-unsaturated carbonyl group in the IR spectrum (around 1650-1680 cm⁻¹) and the vinylic protons in the ¹H NMR spectrum (typically between 6.5-8.0 ppm).[6]

Step 2: Synthesis of Pyrimidine Derivatives via Cyclization

The chalcone intermediates, with their reactive α,β-unsaturated carbonyl system, are ideal precursors for the synthesis of various heterocyclic compounds.[7] A particularly fruitful pathway is the cyclization with guanidine to yield 2-aminopyrimidine derivatives, a scaffold known for its potent biological activities, including anticancer effects.[8][9][10]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of the synthesized chalcone derivative and 1.2 equivalents of guanidine hydrochloride in ethanol.

-

Reaction Initiation: Add a solution of ethanolic KOH and reflux the mixture for 10-12 hours. The basic conditions facilitate the nucleophilic attack of guanidine on the carbonyl carbon of the chalcone, followed by an intramolecular Michael addition and subsequent dehydration to form the aromatic pyrimidine ring.

-

Work-up and Isolation: After the reflux period, cool the reaction mixture to room temperature and pour it into crushed ice.

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent like ethanol to yield the purified pyrimidine derivative.

-

Characterization: Confirm the structure of the final pyrimidine compounds using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the α,β-unsaturated carbonyl signals and the appearance of new aromatic signals corresponding to the pyrimidine ring are key indicators of successful synthesis.[6]

Caption: Synthetic workflow for pyrimidine derivatives.

Biological Applications and Mechanism of Action

Derivatives of the 2-aminopyridine scaffold are frequently investigated as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Targeting Kinase Signaling Pathways in Cancer

Two key kinase families implicated in cancer progression are the Janus kinases (JAKs) and the Aurora kinases.

-

The JAK-STAT Signaling Pathway: This pathway is a primary route for cytokine signaling, playing a crucial role in cell proliferation, differentiation, and immune response.[2][11] Constitutive activation of the JAK-STAT pathway, often through mutations in JAK2, is a driver in myeloproliferative neoplasms.[8] Inhibitors of JAKs can block this aberrant signaling, leading to reduced cell proliferation and induction of apoptosis.[5]

-

The Aurora Kinase Signaling Pathway: Aurora kinases (A, B, and C) are essential for the proper execution of mitosis. Their overexpression is common in many cancers and is associated with genomic instability and aneuploidy.[9][12][13] Inhibiting Aurora kinases disrupts cell division, leading to apoptosis in rapidly dividing cancer cells.

Caption: Inhibition of the JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study on this compound-derived pyrimidines is an area for future research, we can extrapolate from existing knowledge on aminopyridine kinase inhibitors.

-

The 2-Aminopyridine Core: This unit is expected to anchor the molecule in the ATP-binding site by forming hydrogen bonds with the kinase hinge region.

-

Substituents on the Pyrimidine Ring: The nature of the aromatic group introduced via the chalcone synthesis will significantly impact potency and selectivity. Electron-withdrawing or -donating groups, as well as bulky substituents, will modulate the electronic and steric profile of the molecule, influencing its fit within the kinase active site. For example, in a series of pyrimidine derivatives synthesized from chalcones, a 4-fluoro substitution on a phenyl ring led to excellent antitubercular activity, highlighting the importance of electronic modifications.

-

The 5-Amino Group on the Pyridine Ring: This group offers an additional point for hydrogen bonding or further chemical modification to explore interactions with the solvent-exposed region of the kinase, potentially enhancing selectivity.

Data Presentation and Analysis

To facilitate the analysis of newly synthesized compounds, it is crucial to present biological data in a clear and structured format. The following table is a template for summarizing the in vitro anticancer activity of a hypothetical series of this compound-derived pyrimidines.

| Compound ID | R-Group (from Aldehyde) | Target Kinase | IC₅₀ (µM) | Cytotoxicity (MCF-7, GI₅₀ µM) |

| APD-001 | Phenyl | JAK2 | 0.52 | 1.2 |

| APD-002 | 4-Fluorophenyl | JAK2 | 0.15 | 0.8 |

| APD-003 | 4-Methoxyphenyl | JAK2 | 0.89 | 2.5 |

| APD-004 | 2-Nitrophenyl | JAK2 | 0.21 | 1.0 |

| APB-001 | Phenyl | Aurora A | 1.10 | 3.4 |

| APB-002 | 4-Chlorophenyl | Aurora A | 0.45 | 1.5 |

| Control | Staurosporine | Pan-Kinase | 0.01 | 0.05 |

Data are hypothetical and for illustrative purposes only.

This structured presentation allows for a rapid assessment of SAR. For instance, the hypothetical data suggest that electron-withdrawing groups (fluoro, nitro) at the 4-position of the phenyl ring enhance JAK2 inhibitory activity compared to the unsubstituted phenyl or electron-donating methoxy group.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The synthetic route via chalcone and pyrimidine formation is robust, versatile, and amenable to library synthesis for comprehensive SAR studies. The resulting 2-aminopyrimidine derivatives are well-positioned to target key cancer-related signaling pathways, such as JAK-STAT and Aurora kinase pathways.

Future work should focus on the synthesis of a diverse library of these compounds and their systematic evaluation against a panel of kinases to determine their potency and selectivity profiles. Promising lead compounds should then be advanced into cellular assays to confirm their anticancer activity and subsequently into in vivo models to assess their pharmacokinetic properties and therapeutic efficacy. The insights gained from such studies will be invaluable in the design of next-generation targeted cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. impactjournals.us [impactjournals.us]

- 6. pnrjournal.com [pnrjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijrpr.com [ijrpr.com]

- 10. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. archives.ijper.org [archives.ijper.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

The Aminopyridine Ketone Scaffold: A Technical Primer on 1-(5-Aminopyridin-2-yl)ethanone in Modern Drug Discovery

Introduction: The Strategic Importance of the Aminopyridine Core

In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification and exploration of privileged scaffolds—molecular frameworks that exhibit a propensity for binding to multiple biological targets. Among these, the aminopyridine moiety has emerged as a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. This technical guide provides an in-depth review of the research surrounding 1-(5-aminopyridin-2-yl)ethanone, a versatile building block that embodies the key structural features of this important class of compounds. Its unique electronic and steric properties make it an ideal starting point for the synthesis of potent and selective kinase inhibitors. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, characterization, and burgeoning applications, with a particular focus on its role in the development of Janus kinase (JAK) inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 51460-32-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₈N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 136.15 g/mol | --INVALID-LINK--[1] |

| Appearance | Expected to be a solid | General chemical knowledge |

| Storage | Keep in a dark place, sealed in dry, room temperature | --INVALID-LINK--[1] |

Spectroscopic Analysis: A Validated Fingerprint

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the amine protons, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns provide crucial information about the substitution pattern on the pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, and the methyl carbon are characteristic and aid in confirming the structure.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, and the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity. The predicted monoisotopic mass is 136.06366 Da.[4]

Synthesis of this compound: A Practical Workflow

The synthesis of this compound can be achieved through various synthetic routes. A common and efficient approach involves the functionalization of a pre-existing aminopyridine scaffold. The following protocol is a representative, self-validating workflow derived from established methodologies for the synthesis of related aminopyridine derivatives.

Experimental Protocol: Synthesis from 2-Amino-5-bromopyridine

This protocol outlines a plausible two-step synthesis starting from the commercially available 2-amino-5-bromopyridine. This approach leverages a palladium-catalyzed cross-coupling reaction, a robust and widely used method in organic synthesis.

Step 1: Acetylation of 2-Amino-5-bromopyridine

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetic anhydride.

-

Reagent Addition: Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) to the solution. If necessary, a non-nucleophilic base like triethylamine or pyridine can be added to scavenge the generated acid.

-

Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield N-(5-bromopyridin-2-yl)acetamide.

Step 2: Palladium-Catalyzed Cross-Coupling with a Methylating Agent

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-(5-bromopyridin-2-yl)acetamide (1 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a suitable base like potassium carbonate.

-

Reagent Addition: Add a methylating agent, for example, trimethylboroxine or methylboronic acid, and a suitable solvent system like a mixture of 1,4-dioxane and water.

-

Reaction and Monitoring: The reaction mixture is heated to reflux and monitored by TLC.

-

Work-up and Purification: After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford this compound.

A representative synthetic workflow for this compound.

Application in Kinase Inhibitor Drug Discovery

The true value of this compound lies in its utility as a scaffold for the development of potent and selective kinase inhibitors. The aminopyridine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region, a highly conserved area in the ATP-binding pocket.[5][6] This interaction mimics the binding of the adenine portion of ATP, making aminopyridine-based compounds effective competitive inhibitors.

Targeting the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling through the JAK-STAT pathway.[7][8] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and other inflammatory disorders.[6][9] Consequently, JAKs have emerged as attractive therapeutic targets.

The this compound scaffold serves as an excellent starting point for the design of JAK2 inhibitors. The 2-amino group provides the key interaction with the kinase hinge, while the acetyl group at the 5-position offers a vector for chemical modification to enhance potency and selectivity.

The JAK-STAT signaling pathway and the point of intervention for aminopyridine-based inhibitors.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent and selective JAK2 inhibitors from the this compound scaffold is a classic example of structure-based drug design. The acetyl group can be readily modified to explore the surrounding pocket of the ATP-binding site. For instance, condensation of the ketone with various amines can introduce diverse functionalities, allowing for the optimization of interactions with the protein.

The following table summarizes the inhibitory activities of representative aminopyridine-based JAK2 inhibitors, highlighting the impact of structural modifications on potency.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Compound 12k | JAK2 | 6 | HEL | --INVALID-LINK--[9] |

| Compound 12l | JAK2 | 3 | HEL | --INVALID-LINK--[9] |

| Compound 16m-(R) | JAK2 | 3 | - | --INVALID-LINK-- |

| Compound 21b | JAK2 | 9 | HEL | --INVALID-LINK--[7] |

These data underscore the potential of the aminopyridine scaffold, with even minor modifications leading to significant improvements in inhibitory activity. The exploration of different substituents allows for the fine-tuning of physicochemical properties, such as solubility and cell permeability, which are critical for drug development.

Conclusion: A Versatile Scaffold with Enduring Potential

This compound represents a strategically important building block in the design and synthesis of novel kinase inhibitors. Its inherent ability to engage with the highly conserved hinge region of kinases, coupled with the synthetic tractability of the acetyl group, provides a powerful platform for lead optimization. The successful development of numerous potent and selective JAK2 inhibitors based on the aminopyridine scaffold is a testament to its enduring value in medicinal chemistry. As our understanding of kinase biology continues to evolve, it is certain that this versatile molecule and its derivatives will continue to play a significant role in the discovery of next-generation therapeutics for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. crescentchemical.com [crescentchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-(5-Aminopyridin-2-yl)ethanone: Commercial Sourcing, Synthesis, and Applications in Drug Discovery

Abstract